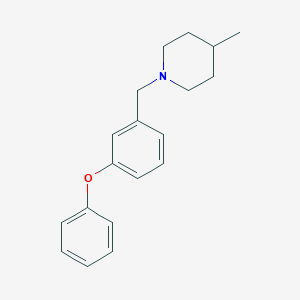![molecular formula C19H32ClNO B5067359 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride](/img/structure/B5067359.png)
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride, also known as JNJ-7925476, is a novel selective dopamine D4 receptor antagonist. It was first synthesized by Janssen Pharmaceuticals in 2008 and has since been the subject of numerous scientific studies due to its potential applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which are implicated in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of dopamine release, changes in neural activity in the prefrontal cortex and limbic regions, and alterations in gene expression related to neurotransmitter signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride has several advantages for use in laboratory experiments, including its high selectivity for the dopamine D4 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound's limited solubility in aqueous solutions can pose challenges for certain experimental protocols.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, the development of more efficient synthesis methods, and the optimization of dosing and administration protocols. Additionally, the compound's effects on other neurotransmitter systems and its potential for use in combination with other drugs should be explored.
Synthesemethoden
The synthesis of 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride involves several steps, including the reaction of 4-(2-tert-butyl-4-methylphenoxy)butylamine with pyrrolidine and subsequent purification and crystallization to obtain the final product. The synthesis process has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse. The compound has shown promising results in preclinical studies, demonstrating its ability to reduce symptoms associated with these disorders.
Eigenschaften
IUPAC Name |
1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-16-9-10-18(17(15-16)19(2,3)4)21-14-8-7-13-20-11-5-6-12-20;/h9-10,15H,5-8,11-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMFJMLZPHKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)
![5-imino-2-phenyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)


![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5067335.png)

![ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5067345.png)
![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)
![3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)